molecular formula C22H24ClN3O4 B2863749 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 636987-69-4

4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2863749
CAS No.: 636987-69-4
M. Wt: 429.9
InChI Key: NTJJQXOVEHFXBA-UHFFFAOYSA-N
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Description

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by:

  • A 3-chloro-4-methoxybenzoyl group at position 4, providing electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.
  • A 3-(dimethylamino)propyl chain at position 1, enhancing solubility via its tertiary amine group.

This structural framework is common in bioactive molecules, particularly kinase inhibitors or anti-inflammatory agents, though specific applications for this compound require further study .

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c1-25(2)10-5-11-26-19(15-6-4-9-24-13-15)18(21(28)22(26)29)20(27)14-7-8-17(30-3)16(23)12-14/h4,6-9,12-13,19,27H,5,10-11H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEBEBIINRGRPE-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable pyrrole precursor, the pyrrole ring can be constructed through cyclization reactions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Functional Group Modifications:

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of derivatives with enhanced biological activity, potentially leading to new treatments for diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key analogs (Table 1) differ in substituents at positions 1, 4 (aroyl group), and 5 (aryl/pyridyl group), which influence physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Position) Molecular Weight Melting Point (°C) Yield (%) Source
Target Compound 4: 3-Cl-4-OCH₃-benzoyl; 5: pyridin-3-yl; 1: dimethylaminopropyl ~454.3* N/A N/A Hypothetical
4-(4-Chloro-benzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one 4: 4-Cl-benzoyl; 5: 4-OCH₃-phenyl; 1: dimethylaminopropyl 428.9 N/A N/A CAS 381681-03-4
Compound 25 4: 4-CH₃-benzoyl; 5: 3-CF₃-phenyl; 1: 2-hydroxypropyl 420.2 205–207 9 Synthesis
Compound 29 4: 4-CH₃-benzoyl; 5: 3-Cl-phenyl; 1: 2-hydroxypropyl 386.1 235–237 47 Synthesis
Compound 44 4: 4-Cl-benzoyl; 5: 4-isopropyl-phenyl; 1: 2-hydroxypropyl 414.2 256–258 56 Synthesis
Compound 38 4: 3-CH₃-benzoyl; 5: 4-isopropyl-phenyl; 1: 2-hydroxypropyl 394.2 221–223 17 Synthesis

*Estimated based on molecular formula.

Key Observations

Substituent Effects on Physicochemical Properties
  • Position 4 (Aroyl Group): Chloro vs. Methoxy: Chloro-substituted analogs (e.g., Compound 44) exhibit higher melting points (256–258°C) compared to methyl-substituted derivatives (Compound 38: 221–223°C), likely due to increased polarity and intermolecular interactions . 3-Chloro-4-OCH₃ (Target): The combined chloro and methoxy groups may enhance lipophilicity and metabolic stability compared to monosubstituted analogs .
  • Electron-Withdrawing Groups: 3-CF₃ (Compound 25) lowers yield (9%) due to steric or electronic challenges during synthesis .
  • Position 1 (N-Substituent): Dimethylaminopropyl vs. Hydroxypropyl: The dimethylaminopropyl chain (Target and CAS 381681-03-4) increases basicity and water solubility compared to hydroxypropyl derivatives (e.g., Compound 29), which may improve bioavailability .
Structure-Activity Relationship (SAR) Implications
  • Bioactivity Trends:

    • Chloro and methoxy substituents on the benzoyl group (Target) are associated with enhanced kinase inhibition in related compounds, though direct data for this compound is unavailable .
    • Pyridinyl moieties (Target) often improve selectivity for ATP-binding pockets in kinases compared to phenyl groups .
  • Synthetic Challenges:

    • Bulky substituents (e.g., 3-CF₃ in Compound 25) reduce reaction yields, suggesting steric hindrance during cyclization .
    • The Target’s 3-chloro-4-methoxybenzoyl group may require optimized coupling conditions to avoid dehalogenation or demethylation .

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